molecular formula C8H11N3O B13135023 6-Methoxy-2-methylnicotinimidamide

6-Methoxy-2-methylnicotinimidamide

Katalognummer: B13135023
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: FZJGUORXJWMYIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-methylnicotinimidamide is a chemical compound with a unique structure that includes a methoxy group and a methyl group attached to a nicotinimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then reacted with N-methylpyrrolidone and an inorganic base at elevated temperatures to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining precise reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methoxy-2-methylnicotinimidamide is unique due to its specific structure, which includes both a methoxy and a methyl group attached to a nicotinimidamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

6-methoxy-2-methylpyridine-3-carboximidamide

InChI

InChI=1S/C8H11N3O/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4H,1-2H3,(H3,9,10)

InChI-Schlüssel

FZJGUORXJWMYIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)OC)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.